Superior Lipophilicity vs. Monomethyl Analog
The target compound (CAS 415907-79-8) exhibits a computed LogP of 3.55, compared to 2.42 for its closest monomethyl analog 3-bromo-6-chloro-2-methyl-5-nitropyridine (CAS 186413-75-2), a difference of +1.13 log units, corresponding to an approximately 13.5-fold higher theoretical octanol-water partition coefficient [1]. This differential is primarily driven by the additional methyl group at position 4. For agrochemical lead optimization, where logP values between 3 and 4 are often targeted for optimal foliar uptake and systemicity, the target compound falls within this desirable range while the monomethyl analog lies below it .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.55 (Predicted, Chemsrc database) |
| Comparator Or Baseline | 3-Bromo-6-chloro-2-methyl-5-nitropyridine (CAS 186413-75-2): LogP = 2.42 (ChemSpace database) |
| Quantified Difference | ΔLogP = +1.13 (target more lipophilic by ~13.5-fold) |
| Conditions | Computational prediction from chemical structure; no experimental logP measurement identified in primary literature for either compound |
Why This Matters
A LogP difference of >1 unit translates to an order-of-magnitude shift in lipid bilayer partitioning, directly impacting bioavailability predictions and choice of formulation strategy in early-stage agrochemical or pharmaceutical development.
- [1] ChemSpace. 3-Bromo-6-chloro-2-methyl-5-nitropyridine (CAS 186413-75-2) – Properties: LogP = 2.42. ChemSpace ID: CSSB00010210168. Accessed 2026-04-25. View Source
